1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.: 1003846-21-6
Cat. No.: VC3383579
Molecular Formula: C14H23BN2O3
Molecular Weight: 278.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1003846-21-6 |
---|---|
Molecular Formula | C14H23BN2O3 |
Molecular Weight | 278.16 g/mol |
IUPAC Name | 1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Standard InChI | InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-17(10-11)12-7-5-6-8-18-12/h9-10,12H,5-8H2,1-4H3 |
Standard InChI Key | YYSLAWXDXHVRHU-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCCO3 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCCO3 |
Introduction
Chemical Identity and Properties
Structural Characteristics
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole consists of two key structural components: a pyrazole heterocycle and a pinacol boronic ester group. The pyrazole ring is protected at the N1 position with a tetrahydropyran (THP) group, which serves as a common protecting group for nitrogen heterocycles. The C4 position of the pyrazole bears the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as the pinacol boronic ester moiety.
The molecular structure features a planar pyrazole ring with the bulky boronic ester extending from the C4 position. The THP protecting group at N1 adopts a chair conformation, typical of six-membered rings. The presence of these distinct structural elements contributes to the compound's stability and reactivity profile, making it suitable for various synthetic applications.
Physical and Chemical Properties
The compound 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits specific physical and chemical properties that are summarized in the following table:
Property | Value |
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CAS Number | 1003846-21-6 |
MDL Number | MFCD16556148 |
Molecular Formula | C₁₄H₂₃BN₂O₃ |
Molecular Weight | 278.16 g/mol |
SMILES Notation | CC1(C)OB(C2=CN(C3CCCCO3)N=C2)OC1(C)C |
Typical Purity | 97% |
The compound is characterized by its stability under normal laboratory conditions, primarily due to the presence of the pinacol boronic ester group that shields the boron atom from rapid hydrolysis or oxidation . The THP protecting group serves to prevent unwanted reactions at the pyrazole N1 position, allowing for selective transformations at other reactive sites within the molecule.
Spectroscopic Characteristics
While specific spectroscopic data for this compound is limited in the available literature, borylated pyrazoles typically exhibit characteristic signals in various spectroscopic techniques. In ¹H NMR spectroscopy, the pyrazole ring protons generally appear in the aromatic region (δ 7-8 ppm), while the THP and pinacol moieties show signals in the aliphatic region (δ 1-4 ppm). The boron atom typically broadens nearby carbon signals in ¹³C NMR due to coupling effects.
Synthesis and Preparation
Purification Techniques
The target compound is typically purified using standard chromatographic techniques, including column chromatography on silica gel. The commercially available product maintains a purity level of approximately 97%, indicating efficient purification protocols . The remaining 3% likely consists of minor impurities such as unreacted starting materials or side products from the synthetic process.
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary utility of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its application as a building block in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The pinacol boronic ester functional group serves as an excellent partner for palladium-catalyzed cross-coupling with aryl, heteroaryl, and vinyl halides or pseudohalides.
The compound's reactivity in Suzuki-Miyaura couplings stems from the transferability of the pyrazole unit from boron to various coupling partners. This feature allows for the construction of complex molecular scaffolds containing pyrazole moieties, which are prevalent in pharmaceutically active compounds and advanced materials.
Medicinal Chemistry Applications
Borylated pyrazole derivatives like 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serve as versatile precursors in medicinal chemistry. The pyrazole moiety is a privileged structure found in numerous biologically active compounds, including anti-inflammatory, antifungal, antibacterial, and anticancer agents.
The THP protecting group can be removed under mild acidic conditions to reveal the free pyrazole NH, allowing for further functionalization at this position if needed. This versatility makes the compound valuable in pharmaceutical research and development efforts aimed at discovering novel therapeutic agents.
Advantages Over Similar Derivatives
The compound offers several advantages over structural isomers and related derivatives. Unlike its isomeric counterpart 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (CAS: 903550-26-5), the boronic ester group at position 4 exhibits different reactivity patterns . The positioning of the boronic ester at C4 versus C5 can significantly impact reaction outcomes in certain coupling processes, providing synthetic chemists with complementary options for diverse molecular constructions.
Comparison with Structural Analogs
Structural Isomers and Derivatives
The compound 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole belongs to a family of borylated pyrazole derivatives that differ in substitution patterns. A comparison with key structural analogs is presented in the following table:
Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1003846-21-6 | 278.16 | Boronic ester at C4 position |
1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 903550-26-5 | 278.16 | Boronic ester at C5 position |
3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1126779-11-0 | 306.21 | Additional methyl groups at C3 and C5 |
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | 852227-94-2 | 270.14 | Phenyl linker between pyrazole and boronic ester |
The positioning of the boronic ester group significantly influences the compound's reactivity, selectivity, and utility in various synthetic applications. The C4-borylated derivative (our target compound) exhibits distinct electronic properties compared to the C5-borylated isomer, leading to different outcomes in coupling reactions and other transformations .
Structure-Reactivity Relationships
The reactivity of borylated pyrazoles is influenced by several factors, including:
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Position of the boronic ester group (C4 vs. C5)
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Presence or absence of additional substituents on the pyrazole ring
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Nature of the N1 protecting group
The C4-borylated pyrazole typically demonstrates higher reactivity in cross-coupling reactions compared to the C5-borylated counterpart due to electronic effects. The THP protecting group serves a crucial role by preventing unwanted side reactions at the N1 position while being removable under mild conditions when necessary for further functionalization.
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